molecular formula C15H17Br B14010546 4-Bromo-4-Propylbiphenyl

4-Bromo-4-Propylbiphenyl

Cat. No.: B14010546
M. Wt: 277.20 g/mol
InChI Key: GNNMNHUWKOIOCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4-Propylbiphenyl typically involves the bromination of biphenyl derivatives. One common method includes the use of arylboronic acids and sodium nitrate in dry acetonitrile, with PVP-Br2 as the brominating agent . The reaction is carried out in a pressure tube at 80°C for the required time .

Industrial Production Methods: In industrial settings, the preparation of this compound can involve the use of dichloroethane as a solvent, with liquid bromine and a catalyst. The reaction mixture is subjected to chlorine gas introduction, followed by heating and stirring for several hours . The product is then purified through distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4-Propylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like or .

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as (e.g., phenylmagnesium bromide) and (e.g., n-butyllithium) are commonly used.

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

Major Products:

    Substitution Products: Various substituted biphenyl derivatives.

    Oxidation Products: Biphenyl carboxylic acids.

    Reduction Products: Biphenyl alcohols.

Scientific Research Applications

4-Bromo-4-Propylbiphenyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 4-Bromo-4-Propylbiphenyl exerts its effects involves interactions with molecular targets and pathways. The bromine atom and propyl group allow for specific binding interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with aromatic hydrocarbon receptors and oxidative stress pathways .

Comparison with Similar Compounds

  • 4-Bromobiphenyl (CAS#: 92-66-0)
  • 4,4’-Dibromobiphenyl (CAS#: 92-86-4)
  • 1-Iodopropane (CAS#: 107-08-4)

Comparison: 4-Bromo-4-Propylbiphenyl is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical properties and reactivity. Compared to 4-Bromobiphenyl, the addition of the propyl group enhances its solubility and potential for further functionalization. 4,4’-Dibromobiphenyl, with two bromine atoms, exhibits different reactivity patterns and applications .

Properties

Molecular Formula

C15H17Br

Molecular Weight

277.20 g/mol

IUPAC Name

5-bromo-2-phenyl-5-propylcyclohexa-1,3-diene

InChI

InChI=1S/C15H17Br/c1-2-10-15(16)11-8-14(9-12-15)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3

InChI Key

GNNMNHUWKOIOCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC=C(C=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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